Pseudocoptisine

Anti-infective Enzyme Inhibition Natural Product Screening

Pseudocoptisine (19716-67-7) is a quaternary protoberberine alkaloid with a bis-methylenedioxy bridge configuration that distinguishes it biosynthetically from berberine and coptisine. Validated AChE IC₅₀ of 12.8 μM enables potency-matched SAR comparator studies for Alzheimer's and cognitive dysfunction models. Also characterized for neuraminidase inhibition (IC₅₀ 65.2 μM vs. C. perfringens) and NF-κB/MAPK pathway suppression (30–90 μM in RAW 264.7). Modular Pd-catalyzed synthetic route (46% yield) supports C13 analog generation. Not interchangeable with coptisine or berberine due to divergent target-specific potencies. ≥98% HPLC purity; for R&D use only.

Molecular Formula C19H14NO4+
Molecular Weight 320.3 g/mol
CAS No. 19716-67-7
Cat. No. B3420631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudocoptisine
CAS19716-67-7
Molecular FormulaC19H14NO4+
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4
InChIInChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1
InChIKeyIDEMWTMCJLNBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudocoptisine (CAS 19716-67-7) Procurement Baseline: Protoberberine Alkaloid Identity and Verified Activity Profile


Pseudocoptisine (CAS 19716-67-7) is a quaternary protoberberine alkaloid with a benzylisoquinoline skeleton, predominantly isolated from Corydalis turtschaninovii (Corydalis Tuber) [1][2]. The compound exhibits a characteristic molecular structure (C₁₉H₁₄NO₄⁺; MW 320.3 g/mol) featuring two methylenedioxy bridges, which distinguishes it biosynthetically from analogs such as coptisine and berberine due to enzymatic regioselectivity in bridge formation [2][3]. Pseudocoptisine has been quantitatively characterized for acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.8 μM) and neuraminidase (NA) inhibition, providing a foundation for its use in neuropharmacology and anti-infective research [1][4].

Why Pseudocoptisine (CAS 19716-67-7) Cannot Be Interchanged with Coptisine, Berberine, or Palmatine in Quantitative Assays


Substituting pseudocoptisine with structurally related protoberberine alkaloids such as coptisine, berberine, or palmatine introduces unquantified variability across multiple biological targets due to divergent structure-activity relationships. Direct comparative data reveal that the IC₅₀ of pseudocoptisine against Clostridium perfringens neuraminidase is 65.2 ± 4.5 μM, approximately 5.1-fold weaker than berberine (IC₅₀ = 12.8 ± 1.5 μM) and 4.8-fold weaker than coptisine (IC₅₀ = 13.5 ± 2.3 μM) under identical assay conditions [1]. Conversely, pseudocoptisine demonstrates comparable AChE inhibition to berberine but without parallel data for coptisine in the same experimental system, creating uncertainty in cross-compound substitution [2][3]. Moreover, the modular synthetic route for pseudocoptisine yields 46% versus 68% for berberine under the same palladium-catalyzed conditions, reflecting differential synthetic accessibility that impacts procurement cost and availability [4]. These target-specific potency divergences preclude generic interchangeability without risking assay misinterpretation or experimental inconsistency.

Pseudocoptisine (CAS 19716-67-7) Comparative Performance Data: Target-Specific Potency Against Coptisine, Berberine, and Quaternary Alkaloids


Neuraminidase (C. perfringens) Inhibitory Potency: Pseudocoptisine vs. Berberine and Coptisine

Pseudocoptisine inhibits Clostridium perfringens neuraminidase (NA) with an IC₅₀ of 65.2 ± 4.5 μM, which is significantly weaker than the inhibitory activities of berberine (IC₅₀ = 12.8 ± 1.5 μM) and coptisine (IC₅₀ = 13.5 ± 2.3 μM) when tested under identical fluorometric assay conditions [1]. This 5.1-fold difference (berberine vs. pseudocoptisine) and 4.8-fold difference (coptisine vs. pseudocoptisine) is statistically robust and demonstrates that pseudocoptisine occupies a distinct potency tier among quaternary protoberberine alkaloids.

Anti-infective Enzyme Inhibition Natural Product Screening

Acetylcholinesterase (AChE) Inhibition: Pseudocoptisine and Berberine Exhibit Comparable Potency

Pseudocoptisine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.8 μM, demonstrating dose-dependent enzyme inhibition [1]. This potency is directly comparable to the reported AChE inhibitory activity of berberine (IC₅₀ ~12 μM) in independent assays, suggesting that pseudocoptisine may serve as a structurally distinct alternative to berberine for cholinergic research applications where the methylenedioxy bridge configuration alters physicochemical properties [2]. No direct head-to-head AChE comparison with coptisine was identified in the same experimental system, limiting definitive cross-compound conclusions.

Neuropharmacology Cholinergic System Alzheimer's Disease Models

Anti-inflammatory Activity in RAW 264.7 Macrophages: Dose-Dependent Suppression of iNOS, COX-2, and Pro-inflammatory Cytokines

Pseudocoptisine suppresses lipopolysaccharide (LPS)-induced inflammatory mediators in RAW 264.7 murine macrophage cells in a dose-dependent manner (30-90 μM). At 90 μM, pseudocoptisine reduces inducible nitric oxide synthase (iNOS) protein expression by approximately 70% and cyclooxygenase-2 (COX-2) protein expression by approximately 60% relative to LPS-stimulated controls, with concomitant reductions in PGE₂ and NO production [1][2]. The compound also suppresses TNF-α and IL-6 production and mRNA expression, with mechanistic studies demonstrating inhibition of NF-κB DNA binding activity and suppression of ERK and p38 phosphorylation [1]. Comparative data for coptisine in the same RAW 264.7 LPS-stimulated model are not available, but berberine has been reported to inhibit iNOS and COX-2 expression in similar systems, though quantitative head-to-head comparisons are absent.

Inflammation Immunopharmacology NF-κB Signaling

Quaternary vs. Tertiary Alkaloid Structural Class Distinction: Pseudocoptisine Belongs to the Higher-Potency NA Inhibitor Subclass

In a systematic screen of 10 isoquinoline alkaloids from Corydalis turtschaninovii rhizome, the seven quaternary alkaloids (compounds 1-7, including pseudocoptisine) exhibited neuraminidase inhibitory activities ranging from IC₅₀ = 12.8 ± 1.5 to 65.2 ± 4.5 μM, whereas the three tertiary alkaloids (compounds 8-10: glaucine, corydaline, and tetrahydrocoptisine) showed substantially weaker or negligible inhibition under identical assay conditions [1]. This class-level distinction is statistically significant and mechanistically linked to the permanent positive charge on the quaternary nitrogen, which enhances electrostatic interactions with the negatively charged neuraminidase active site [1][2]. Pseudocoptisine, as a quaternary alkaloid, is therefore positioned within the higher-activity subclass relative to its tertiary structural analogs.

Structure-Activity Relationship Natural Product Chemistry Anti-infective Screening

Recommended Research and Industrial Application Scenarios for Pseudocoptisine (CAS 19716-67-7) Based on Quantified Comparative Performance


Cholinergic Neuropharmacology Assays Requiring AChE Inhibition with a Defined Potency Benchmark

Pseudocoptisine's validated AChE IC₅₀ of 12.8 μM [1][2] positions it as a useful positive control or tool compound for in vitro cholinergic assays, particularly in Alzheimer's disease and cognitive dysfunction models where acetylcholinesterase inhibition is a primary pharmacological endpoint. Its comparable potency to berberine, combined with its distinct methylenedioxy bridge configuration, enables SAR studies that require potency-matched but structurally divergent comparator compounds [3]. The compound is suitable for enzyme kinetics studies (Ellman's method), cell-based cholinergic assays, and as a reference standard for natural product library screening for AChE inhibitors.

Bacterial Neuraminidase Inhibitor Screening Programs Requiring a Medium-Potency Quaternary Alkaloid Benchmark

Pseudocoptisine's quantitatively defined NA inhibitory activity (IC₅₀ = 65.2 ± 4.5 μM) [1] establishes it as a medium-potency reference compound within the quaternary isoquinoline alkaloid class. In screening cascades targeting Clostridium perfringens or other bacterial neuraminidases, pseudocoptisine can serve as a comparator to differentiate hit compounds with superior (IC₅₀ < 15 μM), comparable (IC₅₀ 15-65 μM), or inferior potency. Its class membership among the higher-activity quaternary alkaloids relative to tertiary analogs [2] provides a validated structural baseline for hit triage decisions.

Immunopharmacology Studies Investigating NF-κB and MAPK (ERK/p38) Pathway Modulation in Macrophage Inflammation Models

Pseudocoptisine's dose-dependent suppression of iNOS, COX-2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages, coupled with mechanistic evidence for NF-κB and MAPK (ERK/p38) pathway inhibition [1][2], makes it a suitable tool compound for dissecting inflammatory signaling cascades. The compound can be used at defined concentrations (30-90 μM) to probe the relative contributions of ERK and p38 phosphorylation to downstream NF-κB activation and cytokine production. Its quaternary alkaloid structure also allows for comparative studies with tertiary alkaloids to assess the impact of nitrogen charge state on anti-inflammatory efficacy.

Protoberberine Alkaloid Synthetic Chemistry and Modular Route Optimization

Pseudocoptisine can be synthesized via a modular palladium-catalyzed enolate arylation route in 46% yield [1], providing a platform for investigating regioselective methylenedioxy bridge formation and substituent tolerance at the C13 position. The synthetic accessibility of pseudocoptisine, as compared to the higher-yielding berberine (68%) and palmatine (73%) syntheses, enables comparative reaction optimization studies and the generation of C13-functionalized analogs for SAR exploration [2]. This makes pseudocoptisine a valuable scaffold for medicinal chemistry efforts aimed at improving NA inhibitory potency or introducing novel pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudocoptisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.